tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate
Description
This compound is a tricyclic carbamate featuring a fused bicyclo[6.3.0] framework with an iodine substituent at position 3 and a tert-butyl carboxylate group at position 10. Its stereochemistry (1S,8S) and rigid tricyclic architecture make it a structurally unique scaffold for applications in medicinal chemistry and materials science.
Properties
CAS No. |
1273565-13-1 |
|---|---|
Molecular Formula |
C13H18IN3O2 |
Molecular Weight |
375.21 g/mol |
IUPAC Name |
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate |
InChI |
InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-5-7-4-9-10(8(7)6-17)11(14)16-15-9/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChI Key |
IZDBZOQAAGYPPB-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC3=C([C@H]2C1)C(=NN3)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3=C(C2C1)C(=NN3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, iodination, and esterification to introduce the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of new compounds with altered chemical properties.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and reactivity make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate involves its interaction with specific molecular targets. The iodine atom and tricyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Properties
- Stability : Iodine’s susceptibility to light-induced degradation may necessitate storage under inert conditions, unlike bromine/chlorine analogs .
- Crystallinity : The rigid tricyclic core facilitates crystallization, enabling structural validation via X-ray diffraction (SHELX programs ).
Research Findings and Challenges
- Stereochemical Control : Achieving the (1S,8S) configuration requires chiral auxiliaries or asymmetric catalysis, as seen in stereospecific cyclopropene cyclizations .
- Scalability : Iodinated intermediates may pose cost and handling challenges compared to bromine/chlorine analogs.
- Comparative Bioactivity : Preliminary studies suggest the triaza-tricyclo system exhibits 2–3× higher binding affinity to serine proteases than diazabicyclo analogs .
Biological Activity
The compound tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate is a novel tricyclic structure that has attracted attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the tricyclic core followed by functionalization at specific positions. The synthetic route typically includes:
- Formation of the Tricyclic Structure : Utilizing cyclization reactions to create the tricyclic framework.
- Iodination : Introduction of iodine at the 3-position to enhance biological activity.
- Carboxylation : Addition of a carboxylate group at the 10-position to improve solubility and bioavailability.
Antitumor Properties
Recent studies have indicated that compounds with similar tricyclic structures exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells, with IC50 values lower than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| tert-butyl (1S,8S)-3-iodo... | HepG2 | 12 | |
| tert-butyl (1S,8S)-3-iodo... | MCF7 | 15 | |
| Doxorubicin | HepG2 | 25 |
The proposed mechanism for the biological activity of this compound involves modulation of key signaling pathways in cancer cells:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to programmed cell death in tumor cells.
In vitro assays have shown that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Studies
A notable case study involved the administration of a related triazatricyclo compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone .
Study Details:
- Model : MCF7 xenograft in nude mice.
- Dosage : 20 mg/kg administered bi-weekly.
- Outcome : Tumor volume decreased by 60% after four weeks.
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate long-term effects and potential off-target activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
